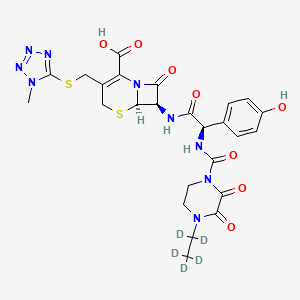

Cefoperazone-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H27N9O8S2 |

|---|---|

Molecular Weight |

650.7 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2R)-2-[[2,3-dioxo-4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16-,22-/m1/s1/i1D3,3D2 |

InChI Key |

GCFBRXLSHGKWDP-JRKCSJSSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cefoperazone-d5 for Bioanalytical Research

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Stable Isotope-Labeled Standards

In modern bioanalysis and pharmacokinetic (PK) studies, achieving the highest degree of accuracy and precision is paramount. The quantification of therapeutic agents in complex biological matrices is susceptible to variability from sample preparation, instrument performance, and matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues. Cefoperazone-d5 is the deuterated analog of Cefoperazone, a third-generation cephalosporin antibiotic. It is not intended for therapeutic use; its primary and critical role is to serve as an ideal internal standard for the precise quantification of Cefoperazone in research and clinical settings.[1]

1.1 Chemical Identity

This compound is structurally identical to Cefoperazone, with the exception that five hydrogen atoms on the ethyl group of the dioxopiperazine ring have been replaced by deuterium atoms.[1][2] This substitution results in a molecular weight increase of approximately 5 Daltons, a critical feature that allows it to be distinguished from the parent drug by a mass spectrometer, while ensuring its chemical and physical behavior is nearly identical during analytical procedures.

-

Cefoperazone Formula: C₂₅H₂₇N₉O₈S₂

-

This compound Formula: C₂₅H₂₂D₅N₉O₈S₂[2]

Primary Application: Internal Standard in Mass Spectrometry

The principal application of this compound is as an internal standard (IS) in bioanalytical methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] An ideal IS co-elutes with the analyte and experiences identical ionization suppression or enhancement, allowing for accurate quantification based on the peak area ratio of the analyte to the IS.

Advantages of this compound as an Internal Standard:

-

Compensates for Matrix Effects: Biological samples (plasma, urine, etc.) contain endogenous components that can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. Since this compound has the same physicochemical properties as Cefoperazone, it is affected by the matrix in the same way, ensuring the analyte/IS ratio remains constant.

-

Corrects for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps will be proportional for both the analyte and the SIL-IS, thus normalizing the final measurement.

-

Improves Method Precision and Accuracy: By accounting for analytical variability, the use of a SIL-IS significantly enhances the reliability and reproducibility of the quantification method.[3]

Below is a logical diagram illustrating the role of an internal standard in correcting for analytical variability.

Quantitative Data & Method Parameters

The following tables summarize typical parameters for the quantification of Cefoperazone using an LC-MS/MS method, for which this compound would be the ideal internal standard.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Cefoperazone | 644.1 | 528.0 | ESI Negative[4][5] |

| This compound (IS) | ~649.1 | ~533.0 | ESI Negative |

Note: Specific m/z values for this compound should be empirically determined but are predicted based on the addition of 5 Daltons to the parent drug's mass.

Table 2: Bioanalytical Method Validation Parameters

| Parameter | Typical Value / Range |

|---|---|

| Linearity Range (Plasma) | 0.1 - 20 µg/mL[4][5] |

| Linearity Range (Serum) | 0.03 - 10 µg/mL[6] |

| Lower Limit of Quantification | 0.03 - 0.1 µg/mL[4][5][6] |

| Inter-day Precision (CV%) | < 8.5%[4] |

| Intra-day Precision (CV%) | < 8.5%[4] |

| Mean Extraction Recovery | > 87%[4][5] |

Experimental Protocols

A validated bioanalytical method is crucial for reliable results in pharmacokinetic studies.[7][8] The following represents a typical protocol for the quantification of Cefoperazone in human plasma using this compound as an internal standard.

4.1 Sample Preparation (Liquid-Liquid Extraction)

-

Aliquoting: Transfer 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of this compound working solution (at a fixed concentration, e.g., 500 ng/mL) to each tube, except for blank samples. Vortex briefly.

-

Mixing: Vortex the tubes for 2 minutes to ensure thorough mixing and extraction of the analyte and IS into the organic layer.

-

Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new set of tubes.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water). Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4.2 Chromatographic and Mass Spectrometric Conditions

-

LC System: Agilent or Waters HPLC/UPLC system.

-

Column: Reversed-phase C18 column (e.g., Waters Xterra C18, 2.1 x 50 mm, 3.5 µm).[4][5]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.3 mL/min.[6]

-

Gradient: A typical gradient might start at 10% B, ramp to 90% B over 2 minutes, hold for 1 minute, and then re-equilibrate at 10% B.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).

-

Ion Source: Electrospray Ionization (ESI), operated in negative ion mode.

-

Detection: Selected Reaction Monitoring (SRM) using the transitions listed in Table 1.

The workflow for this protocol is visualized below.

Mechanism of Action of Cefoperazone

While this compound is an analytical tool, its parent compound, Cefoperazone, is a potent antibiotic. Understanding its mechanism of action is essential context for its application in pharmaceutical research. Cefoperazone, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[9][10][11]

The key steps are:

-

Penetration: Cefoperazone penetrates the outer membrane of susceptible bacteria.[12]

-

PBP Binding: It binds to and inactivates Penicillin-Binding Proteins (PBPs) located inside the bacterial cell wall.[9][12][13]

-

Inhibition of Transpeptidation: PBPs are enzymes essential for the final step of peptidoglycan synthesis, which involves cross-linking the peptide chains to give the cell wall its structural integrity.[12]

-

Cell Lysis: Inhibition of this process leads to a weakened and defective cell wall. The high internal osmotic pressure of the bacterium can no longer be contained, resulting in cell lysis and death.[9][12][13]

This signaling and action pathway is depicted in the diagram below.

References

- 1. veeprho.com [veeprho.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Home - Cerilliant [cerilliant.com]

- 4. Liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of cefoperazone and sulbactam in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of cefoperazone and sulbactam in serum by HPLC-MS/MS: An adapted method for therapeutic drug monitoring in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jneonatalsurg.com [jneonatalsurg.com]

- 8. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. youtube.com [youtube.com]

- 11. Cefoperazone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. What is the mechanism of Cefoperazone Sodium? [synapse.patsnap.com]

- 13. Cefoperazone | C25H27N9O8S2 | CID 44187 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cefoperazone-d5: Chemical Structure, Isotopic Labeling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cefoperazone-d5, a deuterated analog of the third-generation cephalosporin antibiotic, Cefoperazone. This document details its chemical structure, isotopic labeling, and key applications, particularly its role as an internal standard in pharmacokinetic and bioanalytical studies.

Chemical Structure and Isotopic Labeling

This compound is structurally identical to Cefoperazone, with the exception of five hydrogen atoms on the ethyl group of the dioxopiperazine ring being replaced by deuterium atoms. This specific labeling provides a stable isotopic signature, crucial for its use in mass spectrometry-based quantification.

The IUPAC name for this compound is (6R, 7R)-7-((R)-2-(4-(ethyl-d5)-2, 3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C25H22D5N9O8S2 | [1] |

| Molecular Weight | 650.70 g/mol | [1] |

| Isotopic Purity | Typically >98% atom D | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in aqueous solutions | [3] |

Mass Spectrometry and Isotopic Purity

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of Cefoperazone in biological matrices. The five deuterium atoms provide a 5 Dalton mass shift from the unlabeled parent drug, allowing for clear differentiation in the mass spectrometer.

Table 2: Predicted Mass Spectrometry Parameters for this compound

| Parameter | Cefoperazone | This compound (Predicted) |

| Precursor Ion (m/z) | 644.1 | 649.1 |

| Product Ion (m/z) | 528.0 | 533.0 |

The isotopic purity of a stable-labeled internal standard is critical to prevent interference with the quantification of the analyte. The presence of unlabeled Cefoperazone (d0) in the this compound standard can lead to an overestimation of the analyte concentration. Commercially available this compound typically has an isotopic purity of >98 atom % D.[2]

Experimental Protocols

Proposed Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route can be devised based on the known synthesis of Cefoperazone and the availability of deuterated starting materials. The key step is the introduction of the ethyl-d5 group.

Proposed Synthesis Workflow:

Methodology:

-

Synthesis of 1-Ethyl-d5-2,3-dioxopiperazine: Ethyl-d5-amine hydrochloride (commercially available[2][5]) is reacted with diethyl oxalate to form the deuterated dioxopiperazine.

-

Synthesis of 4-(Ethyl-d5)-2,3-dioxo-1-piperazinecarbonyl chloride: The resulting 1-ethyl-d5-2,3-dioxopiperazine is then reacted with a phosgene equivalent, such as triphosgene, to yield the key intermediate, 4-(ethyl-d5)-2,3-dioxo-1-piperazinecarbonyl chloride.[1]

-

Final Condensation to this compound: The deuterated carbonyl chloride is then coupled with 7-amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid and D-(-)-α-(4-hydroxyphenyl)glycine in a multi-step condensation reaction, analogous to the synthesis of unlabeled Cefoperazone, to yield this compound.

Quantification of Cefoperazone in Biological Samples using this compound

This protocol outlines a general procedure for the use of this compound as an internal standard for the quantification of Cefoperazone in plasma or serum.

Experimental Workflow for Pharmacokinetic Studies:

Methodology:

-

Sample Preparation: To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound solution in a suitable solvent (e.g., methanol).

-

Protein Precipitation: Precipitate proteins by adding a protein precipitating agent (e.g., acetonitrile or methanol), vortex, and centrifuge.

-

Extraction (Optional): For cleaner samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step can be employed.

-

LC-MS/MS Analysis: Inject the supernatant or the reconstituted extract onto an appropriate LC column (e.g., C18) for chromatographic separation. The eluent is then introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor the transitions for both Cefoperazone and this compound.

-

Quantification: Create a calibration curve by plotting the peak area ratio of Cefoperazone to this compound against the concentration of Cefoperazone standards. The concentration of Cefoperazone in the unknown samples is then determined from this calibration curve.

Applications in Drug Development

The primary application of this compound is as an internal standard in bioanalytical methods to support preclinical and clinical pharmacokinetic studies of Cefoperazone. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis due to its ability to compensate for variability in sample preparation, matrix effects, and instrument response.[6]

Logical Relationship in Pharmacokinetic Analysis:

The use of this compound ensures the high accuracy and precision required for regulatory submissions and for making critical decisions in drug development.

Conclusion

This compound is an indispensable tool for researchers and scientists involved in the development and analysis of Cefoperazone. Its well-defined chemical structure and high isotopic purity make it an ideal internal standard for robust and reliable bioanalytical methods. The protocols and workflows provided in this guide offer a solid foundation for the synthesis and application of this important labeled compound in advancing pharmaceutical research.

References

- 1. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. Ethyl-d5-amine D 99atom 284474-81-3 [sigmaaldrich.com]

- 3. synmr.in [synmr.in]

- 4. Liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of cefoperazone and sulbactam in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. avantiresearch.com [avantiresearch.com]

The Role of Cefoperazone-d5 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Cefoperazone-d5 as an internal standard in bioanalytical applications. It provides a comprehensive overview of its function, the underlying principles of its use in quantitative analysis, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

The Antibacterial Mechanism of Cefoperazone

Cefoperazone is a third-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[2][3] Peptidoglycan provides structural integrity to the bacterial cell wall.

By binding to and acylating the active site of these transpeptidases, Cefoperazone effectively blocks the cross-linking of peptidoglycan chains.[4] This disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.[2][3] The affinity of Cefoperazone for various PBPs can differ, which contributes to its spectrum of activity against different bacterial species.[5]

Below is a diagram illustrating the signaling pathway of Cefoperazone's mechanism of action.

This compound as an Internal Standard in Quantitative Analysis

In quantitative bioanalysis, particularly with highly sensitive techniques like LC-MS/MS, an internal standard (IS) is crucial for achieving accurate and precise results.[6][7] The IS is a compound of known concentration that is added to all samples, calibrators, and quality controls. It helps to correct for variability that can occur during sample preparation, injection, and analysis.[6]

A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for LC-MS/MS assays.[8][9] this compound is a deuterated analog of Cefoperazone, meaning that five hydrogen atoms in the molecule have been replaced with their stable isotope, deuterium. This substitution results in a molecule that is chemically identical to Cefoperazone but has a higher mass.

The key advantages of using this compound as an internal standard are:

-

Similar Physicochemical Properties: this compound behaves almost identically to Cefoperazone during sample extraction, chromatography, and ionization.[9] This co-elution and similar ionization response allow it to effectively compensate for matrix effects, which are a common source of variability in bioanalytical methods.[10]

-

Mass Differentiation: The mass difference between Cefoperazone and this compound allows them to be distinguished by the mass spectrometer, enabling simultaneous detection and quantification.[9]

-

Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, the use of a SIL-IS significantly improves the accuracy and precision of the analytical method.[7]

The logical relationship for using an internal standard is depicted in the following diagram.

Experimental Protocol: Quantification of Cefoperazone in Human Plasma

The following is a detailed methodology for the simultaneous determination of Cefoperazone and its internal standard, this compound, in human plasma using UPLC-MS/MS. This protocol is based on the method described by Lu et al. (2022).[1][2][8][11]

Materials and Reagents

-

Cefoperazone reference standard

-

This compound internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Deionized water

-

Blank human plasma

Instrumentation

-

Waters ACQUITY UPLC system

-

Micromass Quattro Micro API mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standards and Quality Control Samples

-

Stock Solutions: Prepare individual stock solutions of Cefoperazone and this compound in methanol.

-

Working Solutions: Prepare working solutions by diluting the stock solutions with methanol to the desired concentrations for calibration standards and quality control (QC) samples.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to create a series of calibration standards and QC samples at different concentration levels.

Sample Preparation

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add a fixed amount of the this compound internal standard working solution.

-

Add 200 µL of methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

The following table summarizes the optimized UPLC and MS/MS parameters for the analysis of Cefoperazone and this compound.[1][8][11]

| Parameter | Setting |

| UPLC System | Waters ACQUITY UPLC |

| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | A time-programmed gradient is used to achieve optimal separation. |

| Injection Volume | 5 µL |

| MS/MS System | Micromass Quattro Micro API |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| MRM Transitions | |

| Cefoperazone | Precursor Ion (m/z): 646.2, Product Ion (m/z): 397.1, Cone Voltage (V): 20, Collision Energy (eV): 30 |

| This compound | Precursor Ion (m/z): 651.2, Product Ion (m/z): 148.3, Cone Voltage (V): 20, Collision Energy (eV): 30 |

Data Analysis and Quantification

The concentration of Cefoperazone in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then plotted against the nominal concentrations of the calibration standards to generate a calibration curve. The concentration of Cefoperazone in the unknown samples is then interpolated from this curve.

Method Validation

A bioanalytical method using this compound as an internal standard must be thoroughly validated to ensure its reliability. The validation parameters, as per regulatory guidelines, typically include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12]

-

Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.[13]

-

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).[1][8]

-

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.[1][8]

-

Matrix Effect: The influence of co-eluting, endogenous components of the matrix on the ionization of the analyte and internal standard.[1][8]

-

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.[1][8]

The following table summarizes the validation results for the determination of Cefoperazone from the multi-analyte method described by Lu et al. (2022).[1][8]

| Validation Parameter | Result for Cefoperazone |

| Linearity Range | 0.2 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy | 89.1% - 112.4% |

| Intra-day Precision (RSD) | 1.4% - 9.3% |

| Inter-day Precision (RSD) | 2.1% - 7.2% |

| Extraction Recovery | 90.1% - 109.2% |

| Matrix Effect | 93.1% - 105.8% |

| Stability | Stable under tested storage and handling conditions. |

Experimental Workflow

The following diagram provides a visual representation of the complete experimental workflow for the quantification of Cefoperazone using this compound as an internal standard.

Conclusion

This compound serves as an ideal internal standard for the quantitative determination of Cefoperazone in biological matrices. Its mechanism of action as an internal standard relies on its chemical and physical similarity to the analyte, which allows for the effective correction of analytical variability. The use of a validated LC-MS/MS method with this compound as the internal standard ensures the generation of accurate, precise, and reliable data, which is essential for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research.

References

- 1. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]

- 3. youtube.com [youtube.com]

- 4. Crystal structures of penicillin‐binding protein 3 in complexes with azlocillin and cefoperazone in both acylated and deacylated forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity of cefoperazone for penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. frontiersin.org [frontiersin.org]

- 12. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical and Chemical Properties of Cefoperazone-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Cefoperazone-d5, a deuterated analog of the third-generation cephalosporin antibiotic, Cefoperazone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, analytical chemistry, and pharmacokinetic studies.

Introduction

This compound is a stable isotope-labeled version of Cefoperazone, where five hydrogen atoms on the N-ethyl group of the piperazine ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. The increased mass of this compound allows for its clear differentiation from the non-labeled drug in mass spectrometric analysis, ensuring accurate and precise quantification in complex biological matrices.

Physical and Chemical Properties

The physical and chemical properties of this compound are largely comparable to those of Cefoperazone. The primary difference lies in its molecular weight due to the presence of deuterium atoms.

| Property | Value | Reference |

| Chemical Name | (6R, 7R)-7-((R)-2-(4-(ethyl-d5)-2, 3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [1][2] |

| Molecular Formula | C₂₅H₂₂D₅N₉O₈S₂ | [1] |

| Molecular Weight | 650.70 g/mol | [1] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 169-171 °C (for Cefoperazone) | [3] |

| Solubility | Cefoperazone: Soluble in DMSO (100 mg/mL), slightly soluble in methanol (with heating and sonication). Insoluble in water and ethanol. Cefoperazone Sodium: Freely soluble in aqueous solutions. | [3][4][5] |

| Storage and Stability | Store at 2-8°C. Protect from light. Cefoperazone solutions are stable for several days at room temperature and for longer periods at lower temperatures (5°C or -10°C). | [3][5][6][7][8] |

Experimental Protocols

Quantification of Cefoperazone in Biological Samples using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of Cefoperazone in plasma samples. Optimization of specific parameters may be required for different instruments and matrices.

3.1.1. Materials and Reagents

-

Cefoperazone analytical standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (blank)

3.1.2. Sample Preparation: Protein Precipitation

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 20 µL of this compound working solution (e.g., 1 µg/mL in methanol).

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

3.1.3. Chromatographic Conditions

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient can be optimized, for example, starting at 5% B, increasing to 95% B over a few minutes, holding, and then re-equilibrating.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3.1.4. Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode can be optimized.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Cefoperazone: The precursor ion [M+H]⁺ (m/z 646.1) can be fragmented to produce specific product ions.[9]

-

This compound: The precursor ion [M+H]⁺ (m/z 651.1) will be fragmented to corresponding product ions with a +5 Da shift.

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both analyte and internal standard.

Mandatory Visualizations

Caption: Experimental workflow for the quantification of Cefoperazone using this compound.

Caption: Logical relationship of this compound as an internal standard for accurate quantification.

Spectral Data

While specific, authenticated spectra for this compound are not widely published, the following provides an overview of the expected spectral characteristics based on the known data for Cefoperazone.

Mass Spectrometry

In a mass spectrum, the molecular ion peak for this compound will be observed at a mass-to-charge ratio (m/z) that is 5 units higher than that of Cefoperazone. For example, if Cefoperazone exhibits a protonated molecule at [M+H]⁺ = 646.1, this compound will show a corresponding peak at [M+H]⁺ = 651.1.[9] This mass shift is the fundamental principle behind its use as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will be very similar to that of Cefoperazone, with the key difference being the absence of the signal corresponding to the N-ethyl protons. The integration of the remaining proton signals will be consistent with the Cefoperazone structure.

-

¹³C NMR: The carbon-13 NMR spectrum is expected to be nearly identical to that of Cefoperazone. The deuterium substitution will cause the signals for the adjacent carbons to appear as multiplets due to C-D coupling, and the signals for the deuterated carbons will be significantly attenuated or absent.

-

²H NMR: A deuterium NMR spectrum would show a signal corresponding to the five deuterium atoms on the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be very similar to that of Cefoperazone. The most significant difference will be the presence of C-D stretching vibrations, which occur at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹). These C-D bands may be weak and could be obscured by other absorptions in the fingerprint region.

Mechanism of Action

Cefoperazone, and by extension this compound, is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to and inactivates penicillin-binding proteins (PBPs), enzymes that are essential for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.

Caption: Mechanism of action of Cefoperazone leading to bacterial cell lysis.

Conclusion

This compound is an indispensable tool for the accurate quantification of Cefoperazone in complex biological matrices. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, with the key distinction being its increased molecular weight. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their analytical and developmental workflows.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. veeprho.com [veeprho.com]

- 3. Cefoperazone CAS#: 62893-19-0 [m.chemicalbook.com]

- 4. selleckchem.com [selleckchem.com]

- 5. goldbio.com [goldbio.com]

- 6. Chemical stabilities of cefoperazone sodium and ceftazidime in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. globalrph.com [globalrph.com]

- 8. longdom.org [longdom.org]

- 9. Liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of cefoperazone and sulbactam in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefoperazone-d5 for Pharmacokinetic Studies of Cephalosporins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Cefoperazone-d5, a stable isotope-labeled internal standard, in the pharmacokinetic (PK) studies of the third-generation cephalosporin, cefoperazone. The use of deuterated internal standards is a cornerstone of modern bioanalytical techniques, offering unparalleled accuracy and precision in quantifying drug concentrations in biological matrices. This document outlines the pharmacokinetic profile of cefoperazone, details the rationale for using this compound, and provides representative experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

Introduction to Cefoperazone and the Role of Stable Isotope Labeling

Cefoperazone is a broad-spectrum beta-lactam antibiotic used in the treatment of various bacterial infections. Accurate characterization of its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety.

Pharmacokinetic studies rely on the precise measurement of drug concentrations in biological fluids over time. LC-MS/MS has become the gold standard for this purpose due to its high sensitivity and selectivity. The accuracy of LC-MS/MS quantification is significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound.[1] A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[2] This allows it to be distinguished from the analyte by the mass spectrometer while co-eluting chromatographically.[2] The use of a SIL-IS corrects for variability in sample preparation, injection volume, matrix effects, and instrument response, leading to more reliable and reproducible data.[2][]

Pharmacokinetic Profile of Cefoperazone

Understanding the pharmacokinetics of unlabeled cefoperazone is essential for designing and interpreting studies that utilize its deuterated analog. The following tables summarize key pharmacokinetic parameters of cefoperazone in humans.

Table 1: Pharmacokinetic Parameters of Cefoperazone in Healthy Adults

| Parameter | Value | Reference |

| Half-life (t½) | 1.6 - 2.4 hours | [4] |

| Volume of Distribution (Vd) | 10 - 13 L | [4] |

| Protein Binding | ~90% | [4] |

| Total Body Clearance | 75 - 96 mL/min | [4] |

| Primary Route of Elimination | Biliary Excretion | [4] |

| Urinary Excretion (% of dose) | 15 - 36% | [4] |

Table 2: Cefoperazone Peak Serum Concentrations after a 2g Dose

| Route of Administration | Peak Serum Concentration (µg/mL) | Time to Peak (hours) | Reference |

| Intravenous (IV) | 202 - 375 | End of infusion | [4] |

| Intramuscular (IM) | 111 | 1.5 | [4] |

Rationale for Using this compound in Pharmacokinetic Studies

The primary role of this compound is to serve as an ideal internal standard in the quantitative analysis of cefoperazone. Its benefits include:

-

Correction for Matrix Effects: Biological matrices like plasma and urine can suppress or enhance the ionization of an analyte in the mass spectrometer source, leading to inaccurate quantification. Since this compound has the same physicochemical properties as cefoperazone, it experiences the same matrix effects, allowing for accurate correction.[2][5]

-

Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as the ratio of the analyte to the internal standard remains constant.[]

-

Improved Accuracy and Precision: By minimizing the impact of various sources of error, the use of a SIL-IS leads to higher accuracy and precision in the measured concentrations, which is critical for the reliability of pharmacokinetic data.[2]

Experimental Protocols

The following are representative protocols for a pharmacokinetic study of cefoperazone using this compound as an internal standard. These are based on established methods for cefoperazone and best practices for bioanalytical method validation.

In-Life Phase of a Pharmacokinetic Study

A typical study design would involve administering a single dose of cefoperazone to subjects and collecting serial blood samples at predetermined time points.

Caption: Workflow of a typical clinical pharmacokinetic study.

Bioanalytical Method: LC-MS/MS

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Table 3: Representative LC-MS/MS Parameters for Cefoperazone and this compound Analysis

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | A suitable gradient to separate cefoperazone from endogenous matrix components |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode |

| MRM Transitions | Cefoperazone: e.g., m/z 646.1 -> 396.1this compound: e.g., m/z 651.1 -> 401.1 |

Note: The exact MRM transitions may vary depending on the instrument and optimization.

Caption: Bioanalytical sample preparation and analysis workflow.

Cefoperazone Metabolism and Bioactivation

Cefoperazone is primarily eliminated unchanged in the bile.[4] However, like other beta-lactam antibiotics, it can undergo some degree of metabolism. The use of this compound can be instrumental in accurately quantifying the parent drug in the presence of its metabolites, especially if the metabolic processes are extensive or lead to the formation of reactive intermediates.

The general metabolism of drugs often involves Phase I (functionalization) and Phase II (conjugation) reactions mediated by enzymes primarily in the liver. While cefoperazone is not extensively metabolized, understanding these potential pathways is important.

Caption: General drug metabolism pathways.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of cefoperazone in pharmacokinetic studies. Its use as an internal standard in LC-MS/MS bioanalysis mitigates the impact of experimental variability and matrix effects, ensuring the generation of high-quality data. This technical guide provides a foundational understanding and practical framework for researchers and scientists involved in the development and clinical evaluation of cephalosporin antibiotics. The detailed protocols and workflows serve as a starting point for the development and validation of robust bioanalytical methods essential for regulatory submissions and advancing our understanding of drug disposition.

References

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KEGG PATHWAY: Penicillin and cephalosporin biosynthesis - api buc [kegg.jp]

- 5. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Cefoperazone-d5 in Therapeutic Drug Monitoring

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Cefoperazone Dosing

Cefoperazone is a third-generation cephalosporin antibiotic effective against a broad spectrum of bacteria. Its clinical utility is well-established; however, its pharmacokinetic profile presents challenges that necessitate careful patient management. Cefoperazone is primarily eliminated through biliary excretion, and its clearance is significantly affected by hepatic function.[1][2][3] This variability, coupled with the potential for drug accumulation in patients with combined renal and hepatic dysfunction, underscores the critical need for Therapeutic Drug Monitoring (TDM).[1][2] TDM allows for the personalization of dosing regimens to ensure therapeutic efficacy while minimizing the risk of toxicity.[4][5][6]

The gold standard for quantitative bioanalysis in TDM is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.[7][8] The accuracy of LC-MS/MS assays hinges on the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis.[9] Cefoperazone-d5, a stable isotope-labeled (SIL) analog of the parent drug, represents the ideal IS for this purpose. This guide details the fundamental role of this compound and provides the technical framework for its application in a TDM setting.

The Core Role of this compound as a Stable Isotope-Labeled Internal Standard

In quantitative mass spectrometry, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for analytical variability. This compound is the ideal IS for Cefoperazone analysis for several key reasons:

-

Physicochemical Similarity: Being structurally identical to Cefoperazone, with the exception of five deuterium atoms, this compound exhibits nearly identical behavior during sample extraction, chromatography, and ionization.[9]

-

Co-elution: It co-elutes with the unlabeled Cefoperazone, ensuring that both compounds experience the same matrix effects and ionization suppression or enhancement at the same point in time.

-

Mass Differentiation: The mass difference (5 Daltons) allows the mass spectrometer to detect and quantify both the analyte (Cefoperazone) and the IS (this compound) simultaneously and independently.

-

Correction for Variability: By calculating the peak area ratio of the analyte to the internal standard, the method corrects for variations in sample preparation recovery, injection volume, and instrument response, leading to highly accurate and precise quantification.[9]

dot

Caption: The core principle of using this compound as an internal standard.

Bioanalytical Method Protocol for Cefoperazone TDM

This section outlines a representative LC-MS/MS method for the quantification of Cefoperazone in human plasma, utilizing this compound as the internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Cefoperazone from plasma samples.[5]

-

Aliquoting: Aliquot 100 µL of human plasma (sample, calibrator, or QC) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 5 µg/mL in methanol) to each tube.

-

Precipitation: Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortexing: Vortex mix each tube for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to an HPLC vial.

-

Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

Chromatographic separation is essential to resolve the analyte from other matrix components.

| Parameter | Condition |

| HPLC System | Agilent 1200 Series, Shimadzu Nexera, or equivalent |

| Column | Reversed-phase C18 column (e.g., Waters Xterra C18, 50 x 2.1 mm, 3.5 µm)[10] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 2.5 min, hold for 1 min, return to initial conditions |

| Column Temperature | 40 °C |

| Run Time | ~4.0 minutes |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is used for sensitive and specific detection using Selected Reaction Monitoring (SRM).

| Parameter | Condition |

| Mass Spectrometer | Sciex API 4000, Waters Xevo TQ-S, or equivalent |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode[10][11] |

| Ion Source Temperature | 500 °C |

| Ion Spray Voltage | -4500 V |

| SRM Transitions | Cefoperazone: Q1: 644.1 m/z -> Q3: 528.0 m/z[10][11]This compound: Q1: 649.1 m/z -> Q3: 533.0 m/z |

| Dwell Time | 150 ms |

dot

Caption: A typical bioanalytical workflow for Cefoperazone TDM.

Method Validation and Quantitative Data

A robust bioanalytical method must be validated to ensure its reliability. The following tables summarize typical validation parameters for a Cefoperazone assay.

Table 1: Calibration Curve and Linearity

The calibration curve demonstrates the relationship between the analyte concentration and the instrument response.

| Parameter | Typical Value |

| Linearity Range | 0.1 - 20 µg/mL[10] |

| Correlation Coefficient (r²) | > 0.99 |

| Calibration Model | Linear, 1/x² weighted |

| Lower Limit of Quantitation (LLOQ) | 0.1 µg/mL[10] |

Table 2: Accuracy and Precision

Accuracy (%RE) and precision (%RSD) are assessed using Quality Control (QC) samples at multiple concentration levels.

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

| LLOQ QC | 0.1 | < 15% | < 15% | ± 20% |

| Low QC | 0.3 | < 10% | < 10% | ± 15% |

| Mid QC | 5.0 | < 8.5%[10] | < 8.5%[10] | ± 15% |

| High QC | 15.0 | < 8.5%[10] | < 8.5%[10] | ± 15% |

Table 3: Recovery and Matrix Effect

These parameters evaluate the efficiency of the extraction process and the influence of the biological matrix on ionization.

| Parameter | Cefoperazone | This compound (Expected) |

| Extraction Recovery | > 87%[10][11] | Consistent with Cefoperazone |

| Matrix Effect | Minimal, consistent between lots | Consistent with Cefoperazone |

Cefoperazone Physiological Pathway

Unlike many drugs, Cefoperazone is not significantly metabolized in the body.[1][2] Its primary route of elimination is via biliary excretion into the feces. A smaller portion is excreted unchanged in the urine.[1][3] This pathway is critical for TDM, as impaired hepatic function can drastically increase the drug's half-life, leading to accumulation.[2][3]

dot

Caption: Primary elimination pathways of Cefoperazone from the body.

Conclusion

This compound is an indispensable tool for the therapeutic drug monitoring of Cefoperazone. As a stable isotope-labeled internal standard, it ensures the highest level of accuracy and precision in LC-MS/MS-based quantification by correcting for inevitable analytical variations. The implementation of a validated bioanalytical method using this compound allows clinicians and researchers to obtain reliable data on drug exposure, enabling dose adjustments that optimize therapeutic outcomes and enhance patient safety, particularly in vulnerable populations with hepatic or renal impairment. This technical guide provides the foundational protocols and understanding necessary for the successful application of this compound in a regulated TDM environment.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pharmacokinetics of cefoperazone in patients with normal and impaired hepatic and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of cefoperazone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of cefoperazone/sulbactam in critically ill patients receiving continuous venovenous hemofiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Total and Unbound Meropenem, Imipenem/Cilastatin, and Cefoperazone/Sulbactam in Human Plasma: Application for Therapeutic Drug Monitoring in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekakit.com [eurekakit.com]

- 7. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS application for therapeutic drug monitoring in alternative matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biopharmaservices.com [biopharmaservices.com]

- 10. Liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of cefoperazone and sulbactam in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Cefoperazone-d5 in Metabolic Profiling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Cefoperazone-d5 in metabolic profiling and pharmacokinetic studies. Cefoperazone is a third-generation cephalosporin antibiotic primarily eliminated unchanged through biliary excretion.[1][2] Consequently, it does not undergo significant metabolism in the body.[2][3] The primary application of its deuterated isotopologue, this compound, is as a highly effective internal standard for the quantitative analysis of the parent drug in biological matrices using liquid chromatography-mass spectrometry (LC-MS).

The use of stable isotope-labeled internal standards is a robust technique in modern pharmacokinetic studies. By admixing a deuterated analog like this compound with the unlabeled drug, each sample contains both the analyte and a chemically identical standard with a distinct mass. This allows for highly accurate quantification as variations in sample preparation, injection volume, and instrument response affect both compounds equally, thus canceling out potential errors.[4]

Data Presentation: Quantitative Analysis of Cefoperazone

The following tables summarize the quantitative data from a validated LC-MS/MS method for the determination of Cefoperazone, utilizing this compound as an internal standard. This data is crucial for researchers conducting pharmacokinetic studies.

Table 1: LC-MS/MS Method Validation Parameters for Cefoperazone Quantification

| Parameter | Value | Reference |

| Linearity Range | 0.1 - 20 µg/mL | [5] |

| Correlation Coefficient (r) | > 0.99 | [5] |

| Intra-day Precision (CV%) | < 8.39% | [5] |

| Inter-day Precision (CV%) | < 8.39% | [5] |

| Accuracy | 89.1% to 112.4% | [5] |

| Extraction Recovery | 90.1% to 109.2% | [5] |

| Matrix Effect | 93.1% to 105.8% | [5] |

Table 2: Pharmacokinetic Parameters of Cefoperazone in Humans

| Parameter | Value | Conditions | Reference |

| Serum Half-life | 1.6 - 2.6 hours | Normal renal and hepatic function | [2] |

| Peak Serum Concentration | 202 - 375 µg/mL | 2g IV dose | [2] |

| Peak Serum Concentration | 111 µg/mL | 2g IM dose | [1] |

| Protein Binding | ~90% | [1] | |

| Urinary Excretion | 15% - 37% | [2] | |

| Biliary Excretion | Major route of elimination | [1][2] |

Experimental Protocols

Protocol 1: Quantification of Cefoperazone in Human Plasma using this compound Internal Standard

This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of multiple antibacterial drugs.

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of blank plasma, add 50 µL of a mixed working solution of Cefoperazone and the internal standard, this compound.

-

Vortex for 5 minutes.

-

Add methanol for protein precipitation.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography

-

Column: ACQUITY UPLC® BEH C18 (2.1 × 100 mm; 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 45°C

-

Injection Volume: 5 µL

-

Gradient Elution Program:

-

0–0.5 min, 10% B

-

0.5–1.2 min, 10%–35% B

-

1.2–3.5 min, 35%–70% B

-

3.5–4.2 min, 70%–90% B

-

4.2–5.2 min, 90% B

-

5.2–5.5 min, 90%–10% B

-

5.5–6.0 min, 10% B

-

3. Mass Spectrometry

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

-

Scan Type: Selected Reaction Monitoring (SRM)

-

Precursor to Product Ion Transitions:

-

Cefoperazone: m/z 644.1 → 528.0

-

This compound: m/z 651.2 → 148.3

-

-

Capillary Voltage: 3.1 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

Protocol 2: Untargeted Metabolomic Analysis of Cefoperazone's Effect on Gut Microbiota

While not a direct analysis of Cefoperazone metabolism, this protocol details how to assess the drug's impact on the host's metabolic profile.

1. Sample Collection and Preparation

-

Collect fecal pellets, small intestinal contents, and cecal contents from control and Cefoperazone-treated animal models.

-

Extract metabolites by mixing samples with a 1:1 methanol:water solution.

-

Sonicate and centrifuge the mixture.

-

Collect the supernatant for UPLC/QTof-MS analysis.[6]

2. UPLC/QTof-MS Analysis

-

Column: Waters Acquity UPLC BEH C8 (2.1 mm × 10 cm, 1.7 µm particle size)

-

Mass Spectrometer: Waters QTof Premier

-

Ionization Mode: ESI, positive and negative modes

-

Data Analysis: Utilize software such as Micromass MarkerLynx to process raw data. Perform peak annotation by matching accurate mass, retention time, and fragmentation spectra to databases like HMDB.[6]

3. Pathway Analysis

-

Use tools like MetaboAnalyst to identify metabolic pathways significantly perturbed by Cefoperazone treatment.[7]

Visualizations

Cefoperazone Elimination Pathway

The primary route of Cefoperazone elimination is through the bile, with a smaller fraction excreted in the urine. The drug is largely excreted unchanged.

Caption: Primary elimination pathways of Cefoperazone.

Experimental Workflow for Metabolite Identification using this compound

This workflow outlines the theoretical process for identifying potential metabolites of Cefoperazone using a stable isotope-labeled version.

Caption: Workflow for metabolite identification using stable isotope labeling.

Impact of Cefoperazone on Host Gut Metabolism

Cefoperazone significantly alters the gut microbiota, which in turn affects the host's metabolic profile. This diagram illustrates the indirect metabolic consequences of the drug's action.

Caption: Cefoperazone's indirect impact on host metabolism.

References

- 1. Pharmacokinetics of cefoperazone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of cefoperazone in patients with normal and impaired hepatic and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of cefoperazone and sulbactam in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluating Cefoperazone-Induced Gut Metabolic Functional Changes in MR1-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Antimicrobial Spectrum of Cefoperazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antimicrobial spectrum of Cefoperazone, a third-generation cephalosporin antibiotic. The document details its in vitro activity against a wide range of clinically relevant bacteria, the experimental protocols for determining this activity, and the underlying mechanisms of action and resistance. This guide is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, infectious diseases, and antibiotic development.

Antimicrobial Spectrum of Cefoperazone

Cefoperazone demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some anaerobic organisms.[1][2][3] Its efficacy is notably enhanced when combined with sulbactam, a β-lactamase inhibitor, which protects cefoperazone from degradation by many bacterial β-lactamase enzymes.[4][5]

Gram-Positive Bacteria

Cefoperazone is active against many Gram-positive cocci. The combination with sulbactam can lower the minimum inhibitory concentrations (MICs) for some β-lactamase producing strains.

| Gram-Positive Bacteria | Cefoperazone MIC90 (µg/mL) | Cefoperazone/Sulbactam MIC90 (µg/mL) |

| Staphylococcus aureus (methicillin-susceptible) | 8.0 | 4.0 |

| Streptococcus pneumoniae | 1.0 | 1.0 |

| Streptococcus pyogenes | 0.5 | 0.5 |

| Enterococcus species | Often resistant | Often resistant |

Note: MIC90 values can vary based on geographical location and the specific strains tested. The data presented is a summary from multiple sources.

Gram-Negative Bacteria

Cefoperazone exhibits robust activity against a wide array of Gram-negative bacilli, a key feature of third-generation cephalosporins.[2] The addition of sulbactam significantly broadens this spectrum, particularly against β-lactamase-producing strains and multidrug-resistant organisms.[4][5][6]

| Gram-Negative Bacteria | Cefoperazone MIC90 (µg/mL) | Cefoperazone/Sulbactam MIC90 (µg/mL) |

| Escherichia coli | >64 | 16 |

| Klebsiella pneumoniae | >64 | 32 |

| Pseudomonas aeruginosa | 32 | 32 |

| Acinetobacter baumannii | >64 | 64 |

| Enterobacter cloacae | >128 | Not widely reported |

| Serratia marcescens | >128 | Not widely reported |

Note: MIC90 values can vary significantly based on resistance patterns, which differ by region and clinical setting.[7] The combination with sulbactam is particularly effective in restoring activity against many resistant strains of E. coli and K. pneumoniae.[5][6][8]

Anaerobic Bacteria

Cefoperazone has demonstrated activity against various anaerobic bacteria.[9][10][11] The combination with sulbactam enhances its efficacy against certain β-lactamase-producing anaerobes, such as some species of the Bacteroides fragilis group.[12]

| Anaerobic Bacteria | Cefoperazone MIC (µg/mL) | Cefoperazone/Sulbactam MIC (µg/mL) |

| Bacteroides fragilis | 32 - 64 | 16 - 32 |

| Bacteroides thetaiotaomicron | 64 | Not widely reported |

| Clostridium perfringens | Inconsistent results | Not widely reported |

| Fusobacterium species | Generally susceptible | Generally susceptible |

Note: Data for anaerobic bacteria is more variable in the literature. The provided values are based on available research.[13][14]

Experimental Protocols

The antimicrobial spectrum of Cefoperazone is primarily determined through antimicrobial susceptibility testing (AST). The following are detailed methodologies for two of the most common AST methods, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[15][16]

Materials:

-

Cefoperazone (and Sulbactam) analytical grade powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Cefoperazone (and Cefoperazone/Sulbactam in a fixed ratio, typically 1:1 or 2:1) in a suitable solvent at a high concentration (e.g., 1280 µg/mL).

-

Serial Dilutions: Perform serial twofold dilutions of the antimicrobial stock solution in CAMHB directly in the microtiter plate wells to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the inoculum to each well of the microtiter plate, including a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[17][18][19]

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Cefoperazone (75 µg) and Cefoperazone/Sulbactam (75/10 µg) antimicrobial disks

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper for measuring zone diameters

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculation of Agar Plate: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.

-

Application of Antimicrobial Disks: Aseptically apply the Cefoperazone and Cefoperazone/Sulbactam disks to the surface of the inoculated agar plate. The disks should be placed at least 24 mm apart.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Measuring Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.

-

Interpretation of Results: Compare the measured zone diameters to the interpretive criteria provided by CLSI to determine if the organism is susceptible, intermediate, or resistant to Cefoperazone.

Signaling Pathways and Mechanisms

Mechanism of Action of Cefoperazone

Cefoperazone, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[20][21][22] This process involves the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[4][23] The inhibition of PBPs leads to a weakened cell wall and ultimately cell lysis.[20]

Caption: Mechanism of action of Cefoperazone.

Mechanisms of Resistance to Cefoperazone

Bacterial resistance to Cefoperazone can occur through several mechanisms, with the production of β-lactamase enzymes being the most common.[1][24] Alterations in the structure of PBPs can also lead to reduced binding affinity for the antibiotic.[25][26] In Gram-negative bacteria, changes in the outer membrane porins can restrict the entry of Cefoperazone into the cell.[27][28][29][30]

Caption: Common mechanisms of bacterial resistance to Cefoperazone.

Experimental Workflow for Antimicrobial Susceptibility Testing

The general workflow for determining the antimicrobial susceptibility of a bacterial isolate involves several key steps, from sample collection to the final interpretation of the results.

Caption: General experimental workflow for antimicrobial susceptibility testing.

References

- 1. resources.biomol.com [resources.biomol.com]

- 2. The cefoperazone-sulbactam combination. In vitro qualities including beta-lactamase stability, antimicrobial activity, and interpretive criteria for disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Evaluating the in vitro activity of cefoperazone-sulbactam against Gram negative pathogens in blood stream infections using automated systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Appropriate composites of cefoperazone–sulbactam against multidrug-resistant organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of cefoperazone-sulbactam tested against Gram-Negative organisms from Europe, Asia-Pacific, and Latin America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Correlation Between Cefoperazone/Sulbactam MIC Values and Clinical Outcomes of Escherichia coli Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Antibacterial activity of cefoperazone against anaerobic bacteria (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Susceptibility of anaerobic bacteria to cefoperazone and other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Susceptibilities of anaerobic bacteria to cefoperazone and other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro activity of cefoperazone plus sulbactam compared with that of other antimicrobial agents against anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Establishment of minimum inhibitory concentrations of cefoperazone for control and reference anaerobic organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Predicting the susceptibility of anaerobes to cefoperazone, cefotaxime, and cefoxitin with the thioglycolate broth disk procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. asm.org [asm.org]

- 18. hardydiagnostics.com [hardydiagnostics.com]

- 19. Direct Disk Diffusion Testing From Positive Blood Cultures | CLSI [clsi.org]

- 20. go.drugbank.com [go.drugbank.com]

- 21. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. In vitro antimicrobial activity of cefoperazone-sulbactam combinations against 554 clinical isolates including a review and beta-lactamase studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. What is the mechanism of Cefoperazone Sodium? [synapse.patsnap.com]

- 24. Frontiers | Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria [frontiersin.org]

- 25. microbenotes.com [microbenotes.com]

- 26. Mechanism of action of cephalosporins and resistance caused by decreased affinity for penicillin-binding proteins in Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Resistance to cefoperazone-sulbactam in Klebsiella pneumoniae: evidence for enhanced resistance resulting from the coexistence of two different resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 28. journals.asm.org [journals.asm.org]

- 29. researchgate.net [researchgate.net]

- 30. journals.asm.org [journals.asm.org]

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Cefoperazone in Human Plasma Using Cefoperazone-d5

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cefoperazone in human plasma. The method utilizes a stable isotope-labeled internal standard, Cefoperazone-d5, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical research and pharmacokinetic studies. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in negative ion electrospray ionization mode. This method was developed to provide a reliable tool for researchers, scientists, and drug development professionals.

Introduction

Cefoperazone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting bacterial cell wall synthesis.[1] Accurate measurement of Cefoperazone concentrations in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring to optimize dosage regimens and minimize potential adverse effects.[3] LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity, selectivity, and speed.[4][5] The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample processing and instrument response, leading to more reliable and reproducible results.[6]

Experimental Protocols

Materials and Reagents

-

Cefoperazone reference standard

-

This compound internal standard (IS)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for good separation and peak shape.[6][7]

Liquid Chromatography Conditions

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[6][7] |

| Mobile Phase A | 0.1% Formic Acid in Water[6][7][8] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[6][7] |

| Flow Rate | 0.3 mL/min[6][7] |

| Injection Volume | 5 µL[6][7] |

| Column Temperature | 45°C[6][7] |

| Run Time | 6 minutes[6][7] |

LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 - 0.5 | 10 |

| 0.5 - 3.5 | 10 → 90 |

| 3.5 - 4.5 | 90 |

| 4.5 - 5.0 | 90 → 10 |

| 5.0 - 6.0 | 10 |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[4][5][8] |

| Capillary Voltage | 3.1 kV[6][7] |

| Source Temperature | 150°C[6][7] |

| Desolvation Temperature | 400°C[6][7] |

| Desolvation Gas Flow | 800 L/hr[6][7] |

| Cone Gas Flow | 50 L/hr[6][7] |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Cefoperazone | 644.1 | 528.0[4][5] | 150 | 40 | 20 |

| This compound | 649.1 | 533.0 | 150 | 40 | 20 |

Standard and Sample Preparation Protocol

-

Stock Solution Preparation:

-

Prepare a 1 mg/mL stock solution of Cefoperazone in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Store stock solutions at -20°C.

-

-

Working Standard Preparation:

-

Prepare working standard solutions for the calibration curve by serially diluting the Cefoperazone stock solution with 50:50 methanol:water to achieve concentrations ranging from 10 ng/mL to 10,000 ng/mL.

-

Prepare a working internal standard solution of this compound at a concentration of 1000 ng/mL in methanol.

-

-

Calibration Curve and Quality Control (QC) Sample Preparation:

-

To prepare the calibration standards, add 10 µL of each Cefoperazone working standard to 90 µL of blank human plasma.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Plasma Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the this compound working internal standard solution (in methanol) to each tube.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Results and Discussion